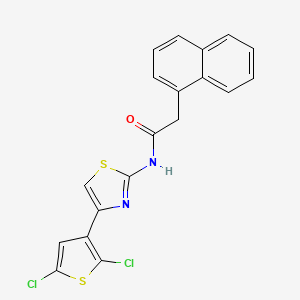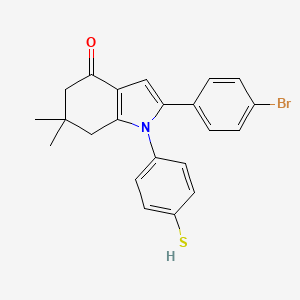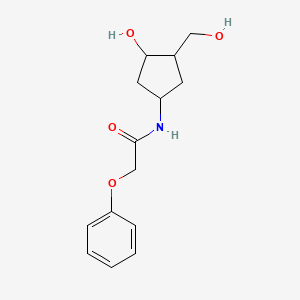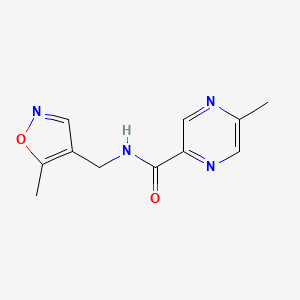![molecular formula C14H17NO4S2 B2834717 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2415466-46-3](/img/structure/B2834717.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been found to exhibit significant anti-inflammatory and anti-cancer properties. It belongs to the class of compounds known as oleanane triterpenoids, which are derived from plants and have been found to have numerous medicinal properties.
Mechanism of Action
The exact mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide has been found to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide has been found to have numerous biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. It has also been found to have antioxidant properties, which may help to prevent cellular damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide for lab experiments is its potent anti-cancer and anti-inflammatory properties, which make it a useful tool for studying these diseases. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide has been found to have low toxicity, making it a relatively safe compound to work with. However, the synthesis process for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.
Future Directions
There are numerous future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide, including further studies on its mechanism of action and potential therapeutic uses. Additionally, researchers may investigate the use of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide in combination with other compounds for enhanced therapeutic effects. Finally, the development of new synthetic methods for N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide may help to increase its availability for researchers.
Synthesis Methods
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of oleanolic acid with acetic anhydride to form acetylated oleanolic acid, which is then reacted with imidazole to form N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide has been found to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c16-13(10-1-2-11-12(5-10)19-9-18-11)15-6-14(17)7-20-3-4-21-8-14/h1-2,5,17H,3-4,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHYTWRGUXQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)
![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2834654.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)
![dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate](/img/structure/B2834657.png)